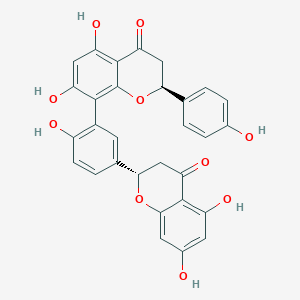

Tetrahydroamentoflavone

Description

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2/t24-,25-/m0/s1 |

InChI Key |

ULTQJSQDLWNWTR-DQEYMECFSA-N |

Isomeric SMILES |

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Tetrahydroamentoflavone in Selaginella: A Technical Guide for Researchers

For Immediate Release

Wuhan, China – December 6, 2025 – The genus Selaginella, a unique lineage of lycophytes, is a rich reservoir of bioactive biflavonoids, with amentoflavone (B1664850) and its derivatives being of significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of tetrahydroamentoflavone (B1208386) in Selaginella, targeting researchers, scientists, and drug development professionals. The guide synthesizes current knowledge on the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and proposes a putative regulatory network.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Selaginella originates from the general phenylpropanoid pathway, which is well-established in plants. This pathway provides the foundational precursors for a wide array of secondary metabolites, including flavonoids.

The initial stages involve the synthesis of p-coumaroyl-CoA from phenylalanine. Subsequently, the dedicated flavonoid biosynthesis pathway is initiated by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin.

From naringenin, the pathway diverges to produce various classes of flavonoids. For the formation of amentoflavone, two parallel pathways leading to the synthesis of apigenin (B1666066) monomers are thought to converge. The formation of the biflavonoid linkage between two apigenin units is a key step, though the precise enzymatic mechanism remains to be fully elucidated.

The final and defining step in the biosynthesis of this compound is the reduction of the two C2-C3 double bonds in the flavone (B191248) moieties of amentoflavone. While a specific "this compound synthase" has not yet been isolated and characterized from Selaginella, the presence of dihydrobiflavonoids in this genus strongly suggests the activity of one or more reductase enzymes. Research on gut bacteria has identified a flavone reductase (FLR) that catalyzes the hydrogenation of the C2-C3 double bond of flavones[1][2]. It is highly probable that a homologous ene-reductase is responsible for this conversion in Selaginella.

Mandatory Visualization 1: Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound in Selaginella.

Quantitative Data on Biflavonoids in Selaginella

Several studies have quantified the levels of amentoflavone and other biflavonoids in various Selaginella species. This data is crucial for selecting high-yielding species for further research and potential commercial exploitation. The content of these compounds can vary significantly depending on the species, geographical location, and harvest time[3].

| Selaginella Species | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| S. moellendorffii | Amentoflavone | 1.83 - 2.85 | HPLC | [3] |

| S. delicatula | Amentoflavone | 0.54 - 0.98 | HPLC | [3] |

| S. uncinata | Amentoflavone | 0.92 - 1.56 | HPLC | [3] |

| S. heterostachys | Amentoflavone | 0.67 - 1.12 | HPLC | [3] |

| S. remotifolia | Amentoflavone | 0.45 - 0.88 | HPLC | [3] |

| S. nothohybrida | Amentoflavone | 0.35 - 1.79 | HPLC-UV | [4] |

| S. lepidophylla | Amentoflavone | 0.35 - 1.79 | HPLC-UV | [4] |

| S. pallescens | Amentoflavone | 0.35 - 1.79 | HPLC-UV | [4] |

| S. reflexa | Amentoflavone | 0.35 - 1.79 | HPLC-UV | [4] |

| S. willdenowii | Tetrahydrobilobetin | Present (not quantified) | LC-MS | [5] |

| S. willdenowii | 2'',3''-dihydrobilobetin | Present (not quantified) | LC-MS | [5] |

Experimental Protocols

Extraction of Biflavonoids from Selaginella

A reliable extraction protocol is fundamental for the accurate quantification and isolation of this compound.

Protocol:

-

Sample Preparation: Air-dry the whole plant material of Selaginella and grind it into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the powdered plant material.

-

Add 50 mL of 70% ethanol.

-

Perform ultrasonication for 60 minutes at 50°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a known volume of methanol (B129727) for analysis.

-

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of biflavonoids.

Instrumentation:

-

HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard. The exact m/z values will need to be determined using a pure standard of this compound. Based on the structure of amentoflavone (m/z 537 [M-H]⁻), the precursor ion for this compound would be m/z 541 [M-H]⁻. Product ions would need to be determined experimentally.

Mandatory Visualization 2: Experimental Workflow for Biflavonoid Analysis

References

- 1. Discovery of a novel flavone reductase and dissection of its physiological function in gut clostridia----SIPPE|Institute of Plant Physiology and Ecology, SIBS, CAS [english.cemps.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An LC-MS Based Metabolomic Approach Coupled With Bioassay-Guided Fractionation to Identifying Bioactive Biflavonoids From Selaginella Willdenowii - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroamentoflavone: A Technical Guide to Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid, a hydrogenated derivative of amentoflavone, recognized for its significant therapeutic potential, including potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of THA, detailed methodologies for its isolation and purification, and quantitative data to support research and development. Furthermore, this document outlines key experimental protocols and visualizes the isolation workflow and a primary signaling pathway associated with its biological activity.

Natural Sources of this compound

This compound and its parent compound, amentoflavone, are predominantly found in specific plant genera. The most cited sources include various species of the Selaginella genus and the seeds of Semecarpus anacardium.[1][2][3][4] While a comprehensive list of all plant sources for THA is not exhaustively documented, the following table summarizes the primary species mentioned in the literature.

| Plant Family | Genus | Species | Plant Part | Reference |

| Selaginellaceae | Selaginella | Selaginella species (e.g., S. tamariscina, S. doederleinii) | Whole plant | [1][3] |

| Anacardiaceae | Semecarpus | Semecarpus anacardium | Seeds | [2][4] |

Table 1: Prominent Natural Sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.[1][5] The general workflow is designed to separate THA from a complex mixture of other phytochemicals.

General Isolation Workflow

The isolation process typically follows these stages:

-

Sample Preparation : The plant material (e.g., whole plant or seeds) is air-dried and ground into a coarse powder to increase the surface area for solvent extraction.[1][3]

-

Extraction : A suitable solvent is used to extract the crude phytochemical mixture from the powdered plant material. Common techniques include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[3]

-

Solvent Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), ethyl acetate (B1210297), n-butanol) to enrich the fraction containing THA.[1]

-

Chromatographic Purification : The enriched fraction is subjected to one or more chromatographic techniques to isolate pure this compound. This often involves column chromatography on silica (B1680970) gel, followed by further purification using Sephadex LH-20 column chromatography.[1]

General workflow for the isolation of this compound.

Quantitative Data for Extraction Parameters

Optimizing extraction parameters is crucial for maximizing the yield of this compound. The following table summarizes optimized parameters for the ultrasonic-assisted extraction (UAE) of biflavonoids from Selaginella species, which can be adapted for THA.[3]

| Parameter | Optimized Value | Reference |

| Solvent | 70-80% Ethanol (B145695) in Water | [3] |

| Solid-to-Liquid Ratio | 1:30 (g/mL) | [3] |

| Temperature | 60°C | [3] |

| Ultrasonic Power | 250 W | [3] |

| Extraction Time | 45 minutes | [3] |

Table 2: Optimized Parameters for Ultrasonic-Assisted Extraction of Biflavonoids from Selaginella.

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of THA[3]

-

Sample Preparation : Weigh 10 g of dried and powdered Selaginella plant material.

-

Extraction :

-

Place the powder in a 500 mL flask.

-

Add 300 mL of 70% ethanol (achieving a 1:30 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath.

-

Set the temperature to 60°C and the ultrasonic power to 250 W.

-

Extract for 45 minutes.

-

-

Filtration : Filter the extract through Whatman No. 1 filter paper.

-

Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Column Chromatography Purification[1][3]

-

Solvent Partitioning :

-

Suspend the crude extract in water.

-

Partition successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.[1]

-

-

Silica Gel Column Chromatography :

-

Column Preparation : Prepare a slurry of silica gel (200-300 mesh) in chloroform and pack it into a glass column.

-

Sample Loading : Dissolve the enriched fraction in a minimal amount of chloroform, adsorb it onto a small amount of silica gel, and load it onto the column after drying.

-

Elution : Elute the column with a gradient of chloroform and methanol (B129727). A common gradient starts with 100% chloroform and gradually increases the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).[3]

-

Fraction Collection and Analysis : Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing THA.

-

-

Sephadex LH-20 Column Chromatography :

-

Combine the pure fractions from the silica gel column and evaporate the solvent.

-

For further purification, subject the combined fractions to column chromatography on Sephadex LH-20, using methanol as the eluent to yield purified this compound.[1]

-

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XO), an enzyme that plays a key role in purine (B94841) metabolism.[4][5] The overactivity of xanthine oxidase leads to an overproduction of uric acid, which is implicated in conditions like gout.[5]

Xanthine Oxidase Inhibition

The inhibitory action of THA on xanthine oxidase provides a clear mechanism for its therapeutic potential in managing hyperuricemia and gout.

Inhibitory effect of this compound on the Xanthine Oxidase pathway.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against xanthine oxidase has been quantified and compared to allopurinol (B61711), a standard clinical inhibitor.

| Compound | IC₅₀ Value (nM) | Kᵢ Value (µM) | Reference |

| This compound (THA) | 92 | 0.982 | [4][5] |

| Allopurinol (Positive Control) | 100 | 0.612 | [4] |

Table 3: Inhibitory Activity of this compound against Xanthine Oxidase.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay[5]

-

Materials : Xanthine Oxidase (from bovine milk), Xanthine, Potassium Phosphate (B84403) Buffer (pH 7.5), this compound (dissolved in DMSO), Allopurinol (positive control), 96-well microplate, and a microplate reader.

-

Reagent Preparation :

-

Prepare stock solutions of xanthine oxidase and xanthine in the potassium phosphate buffer.

-

Prepare stock solutions of THA and allopurinol in DMSO and make further dilutions with the buffer to achieve desired concentrations.

-

-

Assay Procedure :

-

In a 96-well plate, add 50 µL of the test compound solution (or buffer for the control).

-

Add 130 µL of potassium phosphate buffer.

-

Add 20 µL of the xanthine oxidase solution.

-

Incubate the mixture at 25°C for 15 minutes.

-

-

Reaction Initiation and Measurement :

-

Add 50 µL of the xanthine solution to each well to start the reaction.

-

Measure the absorbance at 290 nm at regular intervals to monitor the formation of uric acid.

-

-

Data Analysis : Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. The potent inhibitory activity of THA against xanthine oxidase underscores its potential as a lead compound for further investigation in the management of hyperuricemia and related inflammatory conditions.

References

Tetrahydroamentoflavone: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Tetrahydroamentoflavone, a naturally occurring biflavonoid with significant potential in research and drug development. This document outlines its key chemical and physical characteristics, detailed experimental protocols for its isolation and analysis, and an exploration of its interactions with critical signaling pathways.

Physicochemical Properties

This compound, a hydrogenated derivative of amentoflavone (B1664850), is found in various plant species, notably within the Selaginella genus.[1] Its biflavonoid structure contributes to a range of pharmacological activities. A summary of its key physicochemical properties is presented below. It is important to note that while some data for this compound is available, certain values are estimated from its parent compound, amentoflavone, due to limited direct experimental data for the hydrogenated form.[1]

| Property | Value | Source/Comment |

| Chemical Formula | C₃₀H₂₂O₁₀ | Calculated based on the hydrogenation of amentoflavone.[1] |

| Molecular Weight | 542.49 g/mol | Calculated based on the chemical formula.[1][2] |

| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | [1] |

| CAS Number | 48236-96-0 | [1][2] |

| Melting Point | >250 °C (decomposes) | Estimated based on the high melting point of amentoflavone (>300 °C). Specific experimental data is not readily available.[1] |

| Boiling Point | Not available | High molecular weight and complex structure suggest decomposition before boiling under standard pressure.[1] |

| Solubility | Soluble in DMSO and ethanol (B145695); sparingly soluble in water.[1] | General solubility profile for flavonoids.[1] Like many flavonoids, it is a lipophilic molecule with poor water solubility.[3] |

| pKa | Not experimentally determined | Estimated to have multiple pKa values due to several hydroxyl groups. The acidity of phenolic hydroxyls in flavonoids typically ranges from 6 to 11.[1] |

| LogP | 5.03 | Predicted value.[4] |

Spectroscopic Data

| Technique | Data | Reference |

| UV λmax (MeOH) | 289 nm, 203 nm | [5] |

| IR νmax (KBr) cm⁻¹ | 3306, 1625, 1494, 1447, 1352, 1250, 1170, 1085, 825 | [5] |

| ESI-MS [M+H]⁺ | m/z 543 | [5] |

| ESI-MS [M-H]⁻ | m/z 541 | [5] |

Experimental Protocols

Isolation and Purification of this compound from Selaginella species

This protocol provides a general method for the extraction and purification of biflavonoids from Selaginella and can be adapted for the isolation of this compound.[1]

1. Preparation of Plant Material:

-

Air-dry the whole plant of a Selaginella species known to contain this compound.

-

Grind the dried plant material into a coarse powder.[1]

2. Extraction:

-

Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[1]

3. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.[1]

4. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of chloroform and methanol (B129727) (e.g., starting from 100:0 to 80:20).

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest.[1]

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified this compound.[1]

Quantitative Analysis by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.[6]

1. Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

To 200 µL of human plasma, add 20 µL of an internal standard solution.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute this compound and the internal standard.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. UPLC-MS/MS Parameters:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of methanol and water containing formic acid.[7][8]

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[7][8]

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both this compound and the internal standard.

Signaling Pathway Modulation

Flavonoids, including this compound and its parent compound amentoflavone, are recognized for their ability to modulate key intracellular signaling pathways, which is fundamental to their biological activities.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer.[1] Some flavonoids inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway governs a wide array of cellular processes, including proliferation and differentiation. Amentoflavone has been shown to suppress ERK phosphorylation, which can inhibit tumor progression.[1] By potentially inhibiting the phosphorylation and activation of ERK, this compound may interfere with downstream signaling that promotes cancer cell growth.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation, immunity, and cell survival.[1] Amentoflavone is known to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[1][6] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (Amentoflavone) | Sigma Receptor | 48236-96-0 | Invivochem [invivochem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

Tetrahydroamentoflavone Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (B1208386) (THA) is a hydrogenated derivative of amentoflavone (B1664850), a naturally occurring biflavonoid. While research on THA is still in its early stages, the extensive body of evidence on its parent compound, amentoflavone, provides a strong basis for predicting its biological activities. This technical guide synthesizes the available data on amentoflavone as a proxy for THA, focusing on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Biological Activities of Amentoflavone (as a proxy for this compound)

Amentoflavone has demonstrated a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data, primarily half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, are presented in structured tables to facilitate comparison.

Anti-inflammatory Activity

Amentoflavone exerts its anti-inflammatory effects through the inhibition of key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] The anti-inflammatory activity is largely mediated through the inhibition of the NF-κB signaling pathway.[3]

Table 1: Anti-inflammatory Activity of Amentoflavone

| Target/Assay | IC50/ED50 | Cell Line/Model | Experimental Conditions | Citation |

|---|---|---|---|---|

| PGE2 Biosynthesis | Strong Inhibition at 50 µM | A549 (Human Lung Adenocarcinoma) | Cytokine-mediated induction | [1] |

| COX-2 Expression | Strong Inhibition | A549 (Human Lung Adenocarcinoma) | - | [1] |

| iNOS Expression | Weak Inhibition | A549 (Human Lung Adenocarcinoma) | - | [1] |

| Nitric Oxide Production | Concentration-dependent inhibition | RAW 264.7 (Macrophage) | LPS-stimulated | [3] |

| Carrageenan Paw Edema | ED50 = 42 mg/kg | Rat Model | Intraperitoneal administration | [4] |

| Acetic Acid Writhing Test | ED50 = 9.6 mg/kg | Mouse Model | - |[4] |

Anticancer Activity

Amentoflavone has shown significant anti-proliferative effects against a variety of cancer cell lines.[5] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[5][6]

Table 2: Anticancer Activity of Amentoflavone

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | ~50-100 | 48h | [5] |

| BV2 Microglia | Glioblastoma (cell model) | 11.97 ± 4.91 (inhibition of NF-κB phosphorylation) | - | [5] |

| A549 | Non-small Cell Lung Carcinoma | 32.03 ± 1.51 | 24h | [7] |

| SAS | Oral Squamous Cell Carcinoma | Synergistic with cisplatin (B142131) | - |[5] |

Neuroprotective Activity

Amentoflavone exhibits neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and inhibiting neuronal apoptosis.[8] It has shown protective effects in models of neurodegenerative diseases by promoting the cellular uptake and degradation of amyloid-beta peptides.[9]

Table 3: Neuroprotective Activity of Amentoflavone

| Assay/Model | Effect | Cell Line/Model | Concentration/Dosage | Citation |

|---|---|---|---|---|

| Staurosporine-induced cell death | Significant reduction | SH-SY5Y (Neuroblastoma) | - | [8] |

| Etoposide-induced cell death | Significant reduction | SH-SY5Y (Neuroblastoma) | - | [8] |

| Sodium nitroprusside-induced cell death | Significant reduction | SH-SY5Y (Neuroblastoma) | - | [8] |

| Hypoxic-ischemic brain damage | Marked reduction in tissue loss | Post-natal day 7 rats | 30 mg/kg | [8] |

| Amyloid-β1-40 uptake | 3.64-fold increase | N2a (Neuronal) | 10 µM |[9] |

Antiviral Activity

Amentoflavone has demonstrated broad-spectrum antiviral activity against several viruses.[10][11] Its mechanisms of action include the inhibition of viral entry, replication, and key viral enzymes.[12]

Table 4: Antiviral Activity of Amentoflavone

| Virus | IC50/EC50 | Cell Line/Assay | Citation |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) | IC50 = 5.5 µg/mL | In vitro | [10] |

| Influenza A (H1N1) | EC50 = 3.1 µg/mL | In vitro | [13] |

| Influenza A (H3N2) | EC50 = 4.3 µg/mL | In vitro | [13] |

| Influenza B | EC50 = 0.56 µg/mL | In vitro | [13] |

| Herpes Simplex Virus-1 (HSV-1) | EC50 = 17.9 µg/mL | In vitro | [11] |

| Herpes Simplex Virus-2 (HSV-2) | EC50 = 48.0 µg/mL | In vitro | [10] |

| HIV-1 Reverse Transcriptase | IC50 = 119 µM | Enzyme Assay | [10] |

| SARS-CoV 3CLpro | IC50 = 8.3 µM | Enzyme Assay | [10] |

| Dengue Virus NS5 RdRp | IC50 = 1.3 µM | Enzyme Assay |[10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activities of amentoflavone are provided below. These protocols can be adapted for the study of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., amentoflavone) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Griess Assay for Nitric Oxide Production

This assay is used to quantify nitric oxide production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically at 540 nm.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce nitric oxide production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cells and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Synthesis of Flavones from Chalcones

A common method for the synthesis of flavones is the oxidative cyclization of 2'-hydroxychalcones.

Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) in ethanol.

-

Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the mixture while stirring at room temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify to precipitate the 2'-hydroxychalcone (B22705).

-

Filter, wash with water, and recrystallize the product.

-

-

Flavone (B191248) Synthesis (Oxidative Cyclization):

-

Dissolve the synthesized 2'-hydroxychalcone in a suitable solvent (e.g., DMSO or ethanol).

-

Add an oxidizing agent, such as iodine, and a base (e.g., pyridine (B92270) or potassium carbonate).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

-

The precipitated flavone is then filtered, washed, and purified by recrystallization or column chromatography.

-

Signaling Pathways

The biological activities of amentoflavone, and likely this compound, are mediated through the modulation of several key signaling pathways. Diagrams for these pathways are provided below using the DOT language for Graphviz.

NF-κB Signaling Pathway

Amentoflavone has been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[5]

References

- 1. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the In Vitro Antioxidant Activity of Tetrahydroamentoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (THA), a biflavonoid derived from the hydrogenation of amentoflavone, has emerged as a compound of significant interest within the scientific community due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of THA, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows. The multifaceted antioxidant capacity of THA, encompassing radical scavenging and metal chelation, positions it as a promising candidate for further investigation in the development of novel therapeutic agents to combat conditions associated with oxidative stress.

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified through a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below, offering a benchmark for its antioxidant potential. A lower IC50 value is indicative of greater antioxidant activity.

| Antioxidant Assay | Activity Measured | IC50 of THA (µg/mL) | Standard Antioxidant | Standard IC50 (µg/mL) |

| Superoxide (B77818) (•O₂⁻) Radical Scavenging | Radical Scavenging | 4.8 ± 0.3 | - | - |

| DPPH• Radical Scavenging | Radical Scavenging | 165.7 ± 22.8 | - | - |

| ABTS•⁺ Radical Scavenging | Radical Scavenging | 4.4 ± 0.2 | Trolox | 2.0 ± 0.03 |

| BHA | 1.3 ± 0.08 | |||

| Fe²⁺-Chelating | Metal Chelation | 743.2 ± 49.5 | - | - |

| Cu²⁺-Chelating | Metal Chelation | 35.5 ± 1.9 | - | - |

| Cu²⁺-Reducing Power | Reducing Power | 77.1 ± 2.2 | - | - |

Data sourced from Li et al., 2013.

The collective data indicate that THA is a potent antioxidant. Notably, its total antioxidant level is approximately 2.54 times that of the standard antioxidant Trolox.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays used to evaluate this compound.

DPPH• (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, leading to its neutralization and a corresponding color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH• Solution: A stock solution of DPPH• is prepared in methanol (B129727).

-

Reaction Mixture: In a 96-well plate, a specific volume of the DPPH• working solution is mixed with various concentrations of this compound or a standard antioxidant. A control containing methanol instead of the sample is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH• radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. The IC50 value is then determined from a dose-response curve.

ABTS•⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS•⁺ radical cation, resulting in a reduction in absorbance.

Methodology:

-

Generation of ABTS•⁺ Radical: The ABTS•⁺ radical is generated by reacting an aqueous solution of ABTS (7 mM) with potassium persulfate (2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of Working Solution: The ABTS•⁺ stock solution is diluted with methanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Various concentrations of this compound or a standard antioxidant are added to a 96-well plate, followed by the addition of the diluted ABTS•⁺ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Reaction: The FRAP reagent is mixed with the sample solution (this compound or standard).

-

Incubation: The mixture is incubated, typically for 4 minutes at 37°C.

-

Measurement: The absorbance of the colored product is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a ferrous iron standard solution.

Superoxide (•O₂⁻) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in a PMS-NADH system.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, NBT (nitro-blue tetrazolium) solution, and NADH solution.

-

Sample Addition: Various concentrations of this compound or a standard are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by adding PMS (phenazine methosulphate) solution.

-

Incubation: The mixture is incubated at room temperature for a specified time.

-

Measurement: The absorbance is measured at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates superoxide radical scavenging activity.

-

Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Metal (Fe²⁺) Chelating Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺), preventing them from forming a colored complex with ferrozine.

Methodology:

-

Reaction Setup: this compound at different concentrations is mixed with a solution of FeCl₂.

-

Incubation: The mixture is incubated for a short period to allow for chelation.

-

Reaction Initiation: Ferrozine solution is added to the mixture. Ferrozine forms a stable magenta-colored complex with any free Fe²⁺.

-

Measurement: After a brief incubation, the absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm. A lower absorbance indicates higher

Tetrahydroamentoflavone: A Potent Biflavonoid Inhibitor of Xanthine Oxidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone (B1208386), a biflavonoid predominantly isolated from the seeds of Semecarpus anacardium, has emerged as a potent inhibitor of xanthine (B1682287) oxidase (XO). This enzyme plays a pivotal role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. Elevated levels of uric acid are a hallmark of hyperuricemia, a metabolic disorder strongly associated with gout and other inflammatory conditions. The inhibitory action of this compound on xanthine oxidase positions it as a promising natural compound for the development of novel therapeutics for managing hyperuricemia and related pathologies. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanistic insights into the action of this compound as a xanthine oxidase inhibitor.

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of this compound against xanthine oxidase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a measure of the concentration of the compound required to achieve 50% inhibition of the enzyme's activity and its binding affinity to the enzyme, respectively.

| Compound | IC50 Value | Ki Value | Inhibition Type | Reference |

| This compound | 92 nM | 0.982 µM | Noncompetitive | [1] |

| Allopurinol (B61711) (Positive Control) | 100 nM | 0.612 µM | Not Specified | [1] |

Comparative Analysis of Xanthine Oxidase Inhibitors

To contextualize the potency of this compound, the following table presents the IC50 values of various flavonoids and standard clinical drugs against xanthine oxidase.

| Class | Compound | IC50 Value (µM) |

| Biflavonoid | This compound | 0.092 |

| Drug | Allopurinol | 0.100 |

| Flavone | Luteolin | 0.40 - 8.8 |

| Flavone | Apigenin | 0.7 - 3.6 |

| Flavone | Chrysin | 0.8 - 5.0 |

| Flavonol | Kaempferol | 0.7 - 16.9 |

| Flavonol | Quercetin | 0.40 - 5.02 |

| Flavonol | Myricetin | 0.40 - 5.02 |

| Flavonol | Fisetin | 4.3 - 11.3 |

| Drug | Febuxostat | 0.02 |

Experimental Protocols

Isolation of this compound from Semecarpus anacardium

A detailed protocol for the isolation of this compound from the seeds of Semecarpus anacardium involves activity-guided fractionation.

1. Extraction:

-

The powdered seeds of Semecarpus anacardium are extracted with methanol (B129727).

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude methanolic extract is subjected to liquid-liquid partitioning.

-

The extract is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, chloroform, ethyl acetate (B1210297), and n-butanol.

-

The xanthine oxidase inhibitory activity of each fraction is assessed. The ethyl acetate fraction typically exhibits the highest activity.

3. Chromatographic Purification:

-

The most active fraction (ethyl acetate) is subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is commonly used.

-

The mobile phase is typically a gradient of methanol and water.

-

Fractions are collected and monitored for the presence of this compound.

4. Characterization:

-

The purified compound is identified and characterized using spectroscopic techniques such as UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.

In Vitro Xanthine Oxidase Inhibition Assay

The following protocol details the methodology for assessing the xanthine oxidase inhibitory activity of this compound.

1. Reagents and Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of this compound and allopurinol in DMSO and make serial dilutions in the buffer.

3. Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).

-

Add 130 µL of potassium phosphate buffer.

-

Add 20 µL of the xanthine oxidase solution.

-

Incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the xanthine solution to each well.

4. Measurement:

-

Immediately measure the absorbance at 295 nm at regular intervals. The increase in absorbance corresponds to the formation of uric acid.

5. Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control.

-

Calculate the IC50 value from the dose-response curve.

-

For kinetic analysis, vary the substrate concentration and use Lineweaver-Burk plots to determine the type of inhibition and the Ki value.

Mechanism of Action and Signaling Pathways

This compound has been identified as a noncompetitive inhibitor of xanthine oxidase. This mode of inhibition suggests that it binds to a site on the enzyme that is distinct from the active site where the substrate (xanthine) binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.

While direct experimental evidence for the effects of this compound on specific signaling pathways is currently limited, its structural similarity to amentoflavone (B1664850) suggests potential modulation of key inflammatory and cell survival pathways. Amentoflavone has been shown to influence the NF-κB, MAPK, and PI3K/Akt signaling cascades. It is plausible that this compound exerts its broader biological effects through similar mechanisms.

Disclaimer: The following diagram represents a hypothesized signaling pathway based on the known activities of the related biflavonoid, amentoflavone. Further research is required to elucidate the precise molecular mechanisms of action for this compound.

Conclusion

This compound demonstrates potent noncompetitive inhibition of xanthine oxidase, with an IC50 value comparable to the clinically used drug, allopurinol. This positions it as a strong candidate for further investigation in the development of novel treatments for hyperuricemia and gout. The provided experimental protocols for its isolation and the assessment of its inhibitory activity offer a solid foundation for future research. While its precise downstream signaling effects are yet to be fully elucidated, the potential modulation of key inflammatory pathways warrants further exploration. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents from natural sources.

References

Tetrahydroamentoflavone and the NF-κB Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The canonical NF-κB pathway is a primary target for therapeutic intervention in inflammatory diseases and cancer. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[2] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. These genes include those encoding for pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[4]

Amentoflavone (B1664850): A Potent Modulator of NF-κB Signaling

Amentoflavone, a naturally occurring biflavonoid, has been shown to be a potent inhibitor of the NF-κB signaling pathway.[5] Its mechanism of action primarily involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation and activation of NF-κB.[6] This inhibitory effect has been observed in various cell types and in response to different stimuli.

Mechanism of Action

The primary mechanism by which amentoflavone inhibits NF-κB activation is by preventing the degradation of its inhibitory protein, IκBα.[5][6] By stabilizing the IκBα-NF-κB complex in the cytoplasm, amentoflavone effectively blocks the downstream events of the signaling cascade. This includes the nuclear translocation of the p65 subunit of NF-κB and the subsequent transcription of NF-κB target genes.[6] Some studies also suggest that amentoflavone may directly interact with components of the NF-κB pathway.[7]

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-NF-κB\n(Inactive)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_p [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_active [label="NF-κB\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines", shape=component, fillcolor="#EA4335", fontcolor="#FFFFFF"]; THA [label="Tetrahydroamentoflavone\n(Amentoflavone)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> IkBa_p; IkBa_p -> Proteasome [label="Degradation"]; Proteasome -> IkBa_NFkB [style=invis]; IkBa_NFkB -> NFkB_active [label="Releases"]; NFkB_active -> Nucleus [label="Translocates"]; Nucleus -> Transcription [label="Initiates"]; Transcription -> Cytokines;

THA -> IKK [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; THA -> IkBa_p [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits Degradation"]; } caption: "Modulation of the NF-κB Signaling Pathway"

Quantitative Data on Amentoflavone's Activity

The following tables summarize the available quantitative data for amentoflavone's effect on the NF-κB pathway and related inflammatory responses. It is important to note that these values are for amentoflavone and would need to be experimentally determined for This compound (B1208386).

Table 1: In Vitro Inhibition of NF-κB and Related Markers by Amentoflavone

| Parameter | Cell Line | Stimulus | IC50 / Effect | Reference |

| NF-κB Activation | A549 (Lung Carcinoma) | - | Binding Energy with NF-κB p50/p65: -12.1 kcal/mol | [7] |

| Cell Viability (IC50) | A549 (Lung Carcinoma) | - | 32.03 ± 1.51 μM | [7] |

| Nitric Oxide (NO) Production | RAW 264.7 (Macrophages) | LPS | Concentration-dependent inhibition | [5] |

| iNOS Expression | RAW 264.7 (Macrophages) | LPS | Blocked expression | [5] |

| NF-κB Reporter Gene Activity | RAW 264.7 (Macrophages) | LPS | Potently suppressed | [5] |

Table 2: In Vivo Anti-Inflammatory Effects of Amentoflavone

| Animal Model | Condition | Dosage | Observed Effects | Reference |

| Rats | Acetic acid-induced ulcerative colitis | 10 mg/kg·b.wt (intraperitoneally) | Reduced mucosal injury, decreased colonic weight and vascular permeability, lowered LDH and MPO activity, reduced LPO and NO, increased GSH and SOD, decreased TNF-α, IL-1β, and IL-6, inhibited iNOS and COX-2 expression, and inhibited NF-κB p65/p50 translocation. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the modulation of the NF-κB signaling pathway. These protocols can be adapted for the investigation of this compound.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Objective: To quantify the effect of a compound on NF-κB-dependent gene expression.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

-

Co-transfect the cells with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or fluorescent protein gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a defined period (e.g., 6-8 hours).

-

-

Lysis and Reporter Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

-

Data Analysis:

-

Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

-

Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture and Transfect Cells\nwith NF-κB Reporter Plasmid", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Pre-treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Stimulate with\nLPS or TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Luciferase Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Calculate % Inhibition, IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Treatment; Treatment -> Stimulation; Stimulation -> Lysis; Lysis -> Measurement; Measurement -> Analysis; Analysis -> End; } caption: "NF-κB Reporter Gene Assay Workflow"

Western Blot for IκBα Degradation and p65 Phosphorylation

This technique is used to assess the levels of specific proteins in the NF-κB pathway.

Objective: To determine if a compound inhibits the degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture, Treatment, and Stimulation:

-

Culture cells (e.g., RAW 264.7 macrophages) to near confluency.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with LPS or TNF-α for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the location of NF-κB p65 within the cell.

Objective: To qualitatively and quantitatively assess the inhibition of NF-κB p65 translocation from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Pre-treat with this compound followed by stimulation with LPS or TNF-α.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the nuclear fluorescence intensity of p65 using image analysis software (e.g., ImageJ).

-

Conclusion

While direct experimental evidence for this compound's modulation of the NF-κB signaling pathway is currently limited, the extensive research on its parent compound, amentoflavone, provides a strong foundation for future investigations. Amentoflavone is a well-established inhibitor of the canonical NF-κB pathway, primarily through the prevention of IκBα degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the potential of this compound as a modulator of NF-κB signaling and to elucidate its precise mechanism of action and therapeutic potential. Further research is warranted to determine the specific quantitative effects and detailed molecular interactions of this compound within this critical inflammatory pathway.

References

- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amentoflavone attenuates oxidative stress and neuroinflammation induced by cerebral ischemia/reperfusion in rats by targeting HMGB1-mediated TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tetrahydroamentoflavone in the MAPK/ERK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling cascade is a critical pathway regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Its dysregulation is frequently implicated in various pathologies, most notably cancer, making it a key target for therapeutic intervention.[3][4][5] Tetrahydroamentoflavone (THA), a biflavonoid compound, has emerged as a molecule of interest for its potential to modulate this pathway. While direct research on THA's interaction with the MAPK/ERK cascade is nascent, studies on its parent compound, amentoflavone (B1664850), provide significant insights into its probable mechanism of action. This technical guide synthesizes the current understanding and provides a framework for future research into THA's therapeutic potential by examining its likely role as a MAPK/ERK pathway inhibitor.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a highly conserved three-tiered kinase cascade.[6][7] It is typically initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface by extracellular signals like growth factors.[1] This activation leads to the recruitment and activation of the small GTPase Ras. Activated Ras then recruits and activates a MAP Kinase Kinase Kinase (MAPKKK), such as Raf. Raf, in turn, phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MEK1 and MEK2. Finally, activated MEK1/2 phosphorylates and activates the MAP Kinases, ERK1 and ERK2 (also known as p44/42 MAPK).[1][8] Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[1][9]

This compound's Proposed Mechanism of Action

Direct quantitative data on this compound's effect on the MAPK/ERK pathway is limited. However, extensive research on the closely related biflavonoid, amentoflavone, strongly suggests that THA likely functions as an inhibitor of this cascade. Studies have demonstrated that amentoflavone suppresses ERK phosphorylation.[8][10] This inhibition of ERK activation is a key indicator of upstream pathway blockade. The primary target of many small molecule inhibitors of this pathway is MEK1/2, the direct upstream kinase of ERK.[11][12][13] Therefore, it is hypothesized that THA, like amentoflavone, may act as a MEK inhibitor, thereby preventing the phosphorylation and activation of ERK. This proposed mechanism is supported by findings that amentoflavone's anti-cancer effects are mediated through the downregulation of ERK-modulated tumor progression.[8][14]

Quantitative Data

While specific IC50 values for THA in relation to MAPK/ERK pathway components are not widely available, the following table summarizes the cytotoxic activities of the parent compound, amentoflavone, and other related biflavonoids against various cancer cell lines. This data provides a benchmark for evaluating the potential anti-proliferative effects of THA, which are often mediated by MAPK/ERK pathway inhibition.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Amentoflavone | MCF-7 (Breast) | MTT | 25 | [15] |

| Amentoflavone | MDA-MB-231 (Breast) | MTT | 12.7 | [15] |

| Isoginkgetin | HeLa (Cervical) | MTT | 8.38 | [15] |

| Isoginkgetin | HepG2 (Liver) | MTT | 42.95 | [15] |

| Robustaflavone | MCF-7 (Breast) | MTT | 11.89 | [15] |

| Bilobetin | HeLa (Cervical) | MTT | 14.79 | [15] |

| Bilobetin | NCI-H460 (Lung) | MTT | 36.42 | [15] |

Experimental Protocols

To investigate the role of this compound in the MAPK/ERK signaling cascade, a series of well-established experimental protocols can be employed.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (THA)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]

-

Compound Treatment: Prepare serial dilutions of THA in the complete medium. Remove the existing medium from the wells and add 100 µL of the THA dilutions.[15]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Determine the IC50 value by plotting a dose-response curve.[15]

Western Blotting for Phosphorylated and Total ERK

Western blotting is a technique used to detect specific proteins in a sample and is crucial for observing the phosphorylation status of ERK.[16][17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treating cells with THA, wash them with ice-cold PBS and lyse them with lysis buffer on ice.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[19]

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2 to normalize the p-ERK signal.[17]

In Vitro Kinase Assay

An in vitro kinase assay can directly measure the inhibitory effect of THA on MEK1/2 activity.

Materials:

-

Recombinant active MEK1 or MEK2

-

Recombinant inactive ERK2 (as substrate)

-

This compound (THA)

-

ATP

-

Kinase reaction buffer

-

Method for detecting phosphorylation (e.g., radioactive ATP [γ-³²P] or phospho-specific antibodies for ELISA/Western blot)

Protocol:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant inactive ERK2, and varying concentrations of THA.[20][21]

-

Kinase Addition: Add recombinant active MEK1/2 to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding ATP.[20]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding EDTA or by boiling in sample buffer for subsequent Western blot analysis.[20]

-

Detection: Analyze the phosphorylation of ERK2 using either autoradiography (if using radioactive ATP) or a Western blot with an anti-p-ERK antibody.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound on the MAPK/ERK pathway and the logical process for troubleshooting Western blot results.

Conclusion and Future Directions

This compound holds promise as a modulator of the MAPK/ERK signaling pathway, a critical regulator of cell fate. Based on evidence from its parent compound, amentoflavone, THA is likely to exert its effects by inhibiting MEK1/2, leading to a reduction in ERK phosphorylation and subsequent downstream signaling. This inhibitory action could be harnessed for therapeutic benefit in diseases characterized by aberrant MAPK/ERK activity, such as various forms of cancer.

Future research should focus on validating the direct interaction of THA with MEK1/2 through biochemical assays and determining its IC50 value. Further cellular studies are necessary to confirm its inhibitory effect on ERK phosphorylation in a variety of cell lines and to elucidate its impact on cell proliferation, apoptosis, and other cellular processes regulated by the MAPK/ERK pathway. In vivo studies using animal models will also be essential to evaluate the therapeutic efficacy and safety profile of this compound. This comprehensive approach will be crucial in translating the potential of THA into novel therapeutic strategies.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients | Semantic Scholar [semanticscholar.org]

- 4. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 7. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amentoflavone Inhibits ERK-modulated Tumor Progression in Hepatocellular Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amentoflavone Inhibits ERK-modulated Tumor Progression in Hepatocellular Carcinoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico | MDPI [mdpi.com]

- 12. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amentoflavone Inhibits Hepatocellular Carcinoma Progression Through Blockage of ERK/NF-ĸB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. In vitro kinase assay [protocols.io]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Tetrahydroamentoflavone: A Technical Whitepaper on the Inhibition of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Tetrahydroamentoflavone (THA), a naturally occurring biflavonoid, has emerged as a potential inhibitor of this crucial pathway. This technical guide provides an in-depth analysis of the inhibitory effects of THA on the PI3K/Akt pathway, presenting available data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. While direct quantitative data for this compound remains limited, this paper leverages data from closely related flavonoids to provide a comprehensive overview for research and drug development professionals.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the plasma membrane facilitates the phosphorylation and activation of Akt by upstream kinases such as PDK1 and mTORC2. Once activated, Akt phosphorylates a wide array of downstream substrates, influencing critical cellular processes like cell cycle progression, apoptosis, and protein synthesis.

Inhibition of PI3K/Akt Pathway by this compound

Quantitative Data

Specific IC50 values for this compound against PI3K isoforms are currently unavailable. However, the cytotoxic effects of THA have been observed in various cancer cell lines. The following table summarizes the available data on the anti-proliferative effects of THA and the closely related biflavonoid, Amentoflavone, which can serve as a proxy.

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | MDA-MB-231 (Breast Cancer) | Cell Viability | Dose-dependent decrease |

| This compound | 4T1 (Breast Cancer) | Cell Viability | Dose-dependent decrease |

| Amentoflavone | MCF-7 (Breast Cancer) | MTT | ~25 |

| Amentoflavone | HeLa (Cervical Cancer) | MTT | ~15 |

| Amentoflavone | A549 (Lung Cancer) | MTT | ~30 |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effect of this compound on the PI3K/Akt pathway.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, 4T1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (THA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.